

Tifluadom: A Technical Guide to a Benzodiazepine with Opioid Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tifluadom

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Abstract

Tifluadom is a unique psychoactive compound belonging to the benzodiazepine class. Unlike traditional benzodiazepines that primarily interact with GABAA receptors, **Tifluadom** exhibits no significant affinity for these sites. Instead, it functions as a potent and selective agonist of the κ -opioid receptor (KOR). This distinct mechanism of action confers upon **Tifluadom** a pharmacological profile characterized by analgesic, sedative, and diuretic effects, which have been observed in preclinical studies. However, its activity at the KOR is also associated with undesirable effects such as dysphoria and hallucinations, which has limited its therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling mechanisms of **Tifluadom**. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are also presented to facilitate further research and development in this area.

Chemical Structure and Identification

Tifluadom, with the IUPAC name N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide, is a structurally complex molecule.^{[1][2]} Its core is a benzodiazepine ring system, which is atypically substituted to confer its unique opioid receptor activity.

Identifier	Value
IUPAC Name	N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide[1][2]
SMILES	CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4[1]
InChI Key	NPGABYHTDVGGJK-UHFFFAOYSA-N[1]
CAS Number	83386-35-0[1]
Molecular Formula	C ₂₂ H ₂₀ FN ₃ OS[1]

Physicochemical Properties

The physicochemical properties of **Tifluadom** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined values for some properties are not readily available in the literature, computational predictions provide valuable estimates.

Property	Value
Molecular Weight	393.5 g/mol [2]
Predicted pKa	Basic: 5.8 (most basic)
Predicted logP	3.9
Predicted Water Solubility	0.01 g/L

Pharmacological Properties

Tifluadom's pharmacological effects are primarily mediated through its agonist activity at the κ -opioid receptor.

Mechanism of Action

Tifluadom is a selective agonist for the κ -opioid receptor.[3] Unlike typical benzodiazepines, it does not modulate the GABAA receptor. The activation of the KOR by **Tifluadom** leads to a cascade of intracellular events that produce its characteristic pharmacological effects. Studies have also indicated that **Tifluadom** can act as a peripheral cholecystokinin (CCK) receptor antagonist, which may contribute to some of its observed effects.

Receptor Binding Affinity

The binding affinity of **Tifluadom** for different opioid receptor subtypes has been investigated in various studies. The equilibrium dissociation constant (K_i) is a measure of this affinity, with lower values indicating a stronger binding.

Receptor Subtype	Binding Affinity (K_i)	Reference
κ (kappa)	0.50 nM (for a related derivative)	[4]
μ (mu)	Almost equipotent to kappa in one study	[1]
δ (delta)	~10 times less potent than mu and kappa	[1]

Note: The binding affinity values can vary between different studies and experimental conditions.

Pharmacological Effects

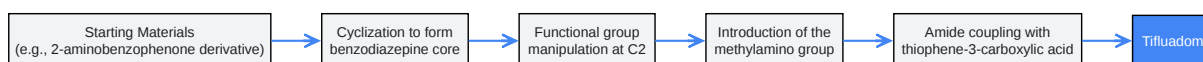
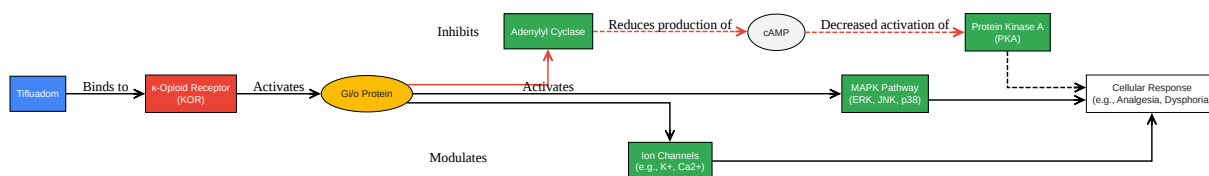
The activation of κ -opioid receptors by **Tifluadom** results in a range of physiological and behavioral effects:

- **Analgesia:** **Tifluadom** has demonstrated potent analgesic effects in various animal models of pain.[3]
- **Sedation:** It also produces sedative effects.[3]
- **Appetite Stimulation:** **Tifluadom** has been shown to stimulate appetite in preclinical studies. [3]

- Diuresis: An increase in urine output is another observed effect.
- Dysphoria and Hallucinations: A significant drawback of KOR agonists, including **Tifluadom**, is the induction of undesirable psychological effects such as dysphoria and hallucinations, which has hindered their clinical development.[3]

Signaling Pathways

Upon binding to the κ -opioid receptor, **Tifluadom** initiates a series of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR), and its activation by an agonist like **Tifluadom** leads to the following canonical pathway:



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References

1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Tifluadom: A Technical Guide to a Benzodiazepine with Opioid Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683160#tifluadom-chemical-structure-and-properties]

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